6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole
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Overview
Description
6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the aziridine ring, a three-membered nitrogen-containing ring, adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-1,3-benzoxazole with a benzylaziridine derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride, to deprotonate the benzoxazole and facilitate the nucleophilic attack on the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar structure, known for its diverse pharmacological activities.
Benzisoxazole: Shares structural similarities with benzoxazole and is used in various medicinal applications.
Uniqueness
6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole is unique due to the presence of both the benzoxazole and aziridine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-[(1-benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-19-17-8-7-16(9-18(17)22-13)21-12-15-11-20(15)10-14-5-3-2-4-6-14/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJLTQZFKSDHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OCC3CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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